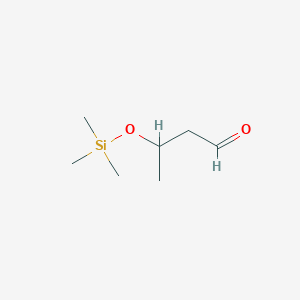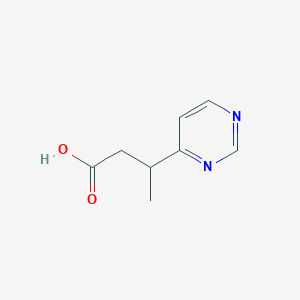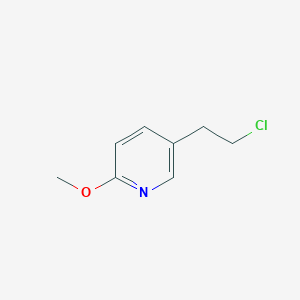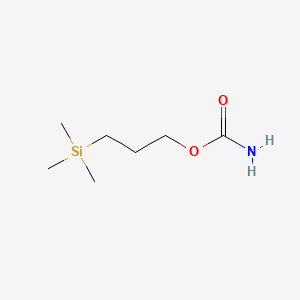
3-((Trimethylsilyl)oxy)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Trimethylsilyl)oxy)butanal is an organic compound with the molecular formula C7H16O2Si. It is characterized by the presence of a trimethylsilyl group attached to a butanal backbone. This compound is often used in organic synthesis due to its unique reactivity and stability imparted by the trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)oxy)butanal typically involves the reaction of butanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-((Trimethylsilyl)oxy)butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 3-((Trimethylsilyl)oxy)butanoic acid.
Reduction: 3-((Trimethylsilyl)oxy)butanol.
Substitution: Various substituted butanal derivatives depending on the substituent introduced.
Scientific Research Applications
3-((Trimethylsilyl)oxy)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Trimethylsilyl)oxy)butanal involves the reactivity of the aldehyde group and the stability imparted by the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The aldehyde group can undergo various reactions, including nucleophilic addition and oxidation-reduction reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl 2,3,4-tris((trimethylsilyl)oxy)butanoate: This compound has multiple trimethylsilyl groups and is used in similar applications.
Trimethylsilyl chloride: A reagent used in the synthesis of trimethylsilyl ethers.
Tetramethylsilane: A related compound used as a reference standard in NMR spectroscopy.
Uniqueness
3-((Trimethylsilyl)oxy)butanal is unique due to its combination of an aldehyde group and a trimethylsilyl group, which provides both reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications.
Properties
CAS No. |
95764-57-1 |
|---|---|
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
3-trimethylsilyloxybutanal |
InChI |
InChI=1S/C7H16O2Si/c1-7(5-6-8)9-10(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
GJZDVXTUEBCWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)








![3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)



